molecular formula C6H5F3N2O2S B1395570 4-(Trifluoromethyl)pyridine-2-sulfonic acid amide CAS No. 1252046-10-8

4-(Trifluoromethyl)pyridine-2-sulfonic acid amide

Cat. No.: B1395570
CAS No.: 1252046-10-8
M. Wt: 226.18 g/mol
InChI Key: ZZICHEFVTIEEDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Trifluoromethyl)pyridine-2-sulfonic acid amide is a chemical compound with the molecular formula C6H5F3N2O2S. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound features a trifluoromethyl group attached to a pyridine ring, along with a sulfonic acid amide group, contributing to its reactivity and versatility in chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)pyridine-2-sulfonic acid amide typically involves the trifluoromethylation of pyridine derivatives. One common method includes the reaction of 4-iodopyridine with trifluoromethylating agents under specific conditions . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)pyridine-2-sulfonic acid amide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a wide range of functionalized pyridine derivatives .

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)pyridine-2-sulfonic acid amide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects . The sulfonic acid amide group also plays a role in binding to active sites, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trifluoromethyl)pyridine-2-sulfonic acid amide is unique due to the combination of the trifluoromethyl group and the sulfonic acid amide group attached to the pyridine ring. This unique structure imparts distinct chemical properties, making it valuable in various fields of research and industry .

Properties

IUPAC Name

4-(trifluoromethyl)pyridine-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O2S/c7-6(8,9)4-1-2-11-5(3-4)14(10,12)13/h1-3H,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZICHEFVTIEEDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(F)(F)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Trifluoromethyl)pyridine-2-sulfonic acid amide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(Trifluoromethyl)pyridine-2-sulfonic acid amide
Reactant of Route 3
Reactant of Route 3
4-(Trifluoromethyl)pyridine-2-sulfonic acid amide
Reactant of Route 4
4-(Trifluoromethyl)pyridine-2-sulfonic acid amide
Reactant of Route 5
Reactant of Route 5
4-(Trifluoromethyl)pyridine-2-sulfonic acid amide
Reactant of Route 6
4-(Trifluoromethyl)pyridine-2-sulfonic acid amide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.